Methyl a-amino-2-benzofuranacetate
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Overview
Description
Methyl a-amino-2-benzofuranacetate is a chemical compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a benzofuran ring fused with an amino group and a methyl ester, making it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl a-amino-2-benzofuranacetate typically involves the formation of the benzofuran ring followed by the introduction of the amino and ester groups. One common method starts with the cyclization of salicylaldehyde with an appropriate halogenated compound under basic conditions to form the benzofuran core.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as palladium-catalyzed coupling reactions and free radical cyclization cascades are employed to construct complex benzofuran derivatives efficiently .
Chemical Reactions Analysis
Types of Reactions: Methyl a-amino-2-benzofuranacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted benzofuran derivatives .
Scientific Research Applications
Methyl a-amino-2-benzofuranacetate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research explores its potential as a lead compound for drug development, particularly in the treatment of diseases like cancer and infections.
Industry: It is used in the synthesis of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of methyl a-amino-2-benzofuranacetate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their activity. The benzofuran ring can interact with enzymes and receptors, modulating their function. These interactions contribute to the compound’s biological activities, such as antimicrobial and anticancer effects .
Comparison with Similar Compounds
Benzofuran: The parent compound, benzofuran, shares the core structure but lacks the amino and ester groups.
2-Aminobenzofuran: Similar to methyl a-amino-2-benzofuranacetate but without the ester group.
Methyl 2-benzofuranacetate: Lacks the amino group but has the ester functionality.
Uniqueness: this compound is unique due to the presence of both the amino and ester groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H11NO3 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 2-amino-2-(1-benzofuran-2-yl)acetate |
InChI |
InChI=1S/C11H11NO3/c1-14-11(13)10(12)9-6-7-4-2-3-5-8(7)15-9/h2-6,10H,12H2,1H3 |
InChI Key |
RAVNVQCDZWYJSS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C1=CC2=CC=CC=C2O1)N |
Origin of Product |
United States |
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